methyl [5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl]acetate
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Overview
Description
METHYL 2-[5-CHLORO-6-OXO-4-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[5-CHLORO-6-OXO-4-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated pyridazine derivative, the introduction of a piperidine ring can be achieved through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[5-CHLORO-6-OXO-4-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized pyridazine derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
METHYL 2-[5-CHLORO-6-OXO-4-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-[5-CHLORO-6-OXO-4-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents. Examples might include:
- 2-[5-Chloro-6-oxo-4-(morpholin-4-yl)-1,6-dihydropyridazin-1-yl]acetate
- 2-[5-Chloro-6-oxo-4-(piperazin-1-yl)-1,6-dihydropyridazin-1-yl]acetate
Uniqueness
What sets METHYL 2-[5-CHLORO-6-OXO-4-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE apart is its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the piperidine ring, for example, may enhance its binding affinity to certain biological targets compared to other similar compounds.
Properties
Molecular Formula |
C12H16ClN3O3 |
---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
methyl 2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetate |
InChI |
InChI=1S/C12H16ClN3O3/c1-19-10(17)8-16-12(18)11(13)9(7-14-16)15-5-3-2-4-6-15/h7H,2-6,8H2,1H3 |
InChI Key |
NNFUOQVZPGHCAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C(=C(C=N1)N2CCCCC2)Cl |
Origin of Product |
United States |
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